molecular formula C8H7ClO4S B1346043 4-Chloro-3-(methylsulfonyl)benzoic acid CAS No. 51522-07-7

4-Chloro-3-(methylsulfonyl)benzoic acid

Cat. No. B1346043
Key on ui cas rn: 51522-07-7
M. Wt: 234.66 g/mol
InChI Key: ZWBQTUAUWSDCKX-UHFFFAOYSA-N
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Patent
US05824691

Procedure details

To the mixture of conc. sulfuric acid (53.3 ml) and conc. nitric acid (36.0 ml) was added dropwise a solution of 4-chloro-3-methylsulfonylbenzoic acid (22.5 g) in conc. sulfuric acid (135.0 ml) for 10 minutes at 20°-30° C., and the mixture was stirred for 5 hours at 75°-80° C. After ice-cooling, the mixture was poured into ice-water and isolated precipitate was collected by filtration to give 4-chloro-3-methylsulfonyl-5-nitrobenzoic acid (24.85 g).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
53.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[S:15]([CH3:18])(=[O:17])=[O:16]>S(=O)(=O)(O)O>[Cl:5][C:6]1[C:14]([N+:1]([O-:4])=[O:2])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[S:15]([CH3:18])(=[O:16])=[O:17]

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)C
Name
Quantity
135 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
53.3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at 75°-80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
CUSTOM
Type
CUSTOM
Details
isolated precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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